molecular formula C9H6BrNO B1342523 4-Bromoisoquinolin-3-ol CAS No. 36963-50-5

4-Bromoisoquinolin-3-ol

Cat. No. B1342523
CAS RN: 36963-50-5
M. Wt: 224.05 g/mol
InChI Key: POFWHUZLFZOBFX-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-3-ol is a compound that is part of the isoquinoline family, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 4-Bromoisoquinolin-3-ol, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds. These insights can be extrapolated to understand the characteristics of 4-Bromoisoquinolin-3-ol.

Synthesis Analysis

The synthesis of related bromoisoquinoline compounds involves various strategies. For instance, 4-bromoisoquinoline can be synthesized through an electrocyclic reaction catalyzed by palladium under specific conditions . Similarly, 4-substituted 1,2,3,4-tetrahydroisoquinolin-4-ols can be prepared from N-(2-iodobenzyl)phenacylamines using an intramolecular Barbier reaction or an insertion reaction with zerovalent nickel . These methods highlight the versatility in the synthesis of bromoisoquinoline derivatives, which could be applicable to the synthesis of 4-Bromoisoquinolin-3-ol.

Molecular Structure Analysis

The molecular structure of bromoisoquinoline derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and binding properties of the molecule. For example, the presence of a bromine atom in 4-(3-bromoanilino)-6,7-dimethoxyquinazoline enhances its inhibitory activity against the epidermal growth factor receptor . This suggests that the bromine atom in 4-Bromoisoquinolin-3-ol could also play a crucial role in its biological activity.

Chemical Reactions Analysis

Bromoisoquinoline compounds participate in various chemical reactions. The synthesis of 6-bromo-4-iodoquinoline involves cyclization and substitution reactions , while the synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction . Additionally, bromoethoxyisoquinolines react with potassium amide in liquid ammonia, leading to nucleophilic substitution and dehalogenation . These reactions demonstrate the reactivity of bromoisoquinoline compounds and provide a basis for understanding the chemical behavior of 4-Bromoisoquinolin-3-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoisoquinoline derivatives are influenced by their molecular structure. For example, the introduction of a bromine atom can increase the density and boiling point of the compound. The presence of substituents on the isoquinoline ring can also affect the solubility and stability of the molecule. Although the specific properties of 4-Bromoisoquinolin-3-ol are not discussed in the provided papers, the properties of similar compounds can be used to infer its characteristics .

Scientific Research Applications

Applications in Therapeutic and Drug Discovery

4-Bromoisoquinolin-3-ol, as a compound, shares structural similarities with the broader class of isoquinoline alkaloids, which have been the subject of extensive research due to their wide range of biological activities and therapeutic potential. While direct studies specifically focusing on 4-Bromoisoquinolin-3-ol are not readily available, insights can be gained from research on isoquinoline compounds and their derivatives, highlighting their applications in drug discovery and therapeutic use.

  • Isoquinolines in Therapeutics : Isoquinolines, including tetrahydroisoquinoline derivatives, have been identified for their roles in anticancer, antimicrobial, and neuroprotective therapies. The US FDA's approval of trabectedin, a tetrahydroisoquinoline derivative, for soft tissue sarcomas, marks a significant milestone in anticancer drug discovery. These compounds exhibit potential for treating infectious diseases such as malaria, tuberculosis, and various viral infections, showcasing their broad therapeutic applicability (I. Singh & P. Shah, 2017).

  • Anticancer and Antimicrobial Applications : Research on naturally occurring isoquinoline N-oxide alkaloids from plants has demonstrated significant antimicrobial, antibacterial, antitumor, and other activities. These compounds are an important source of leads for drug discovery, pointing toward new possible applications of isoquinoline derivatives in treating various diseases (V. Dembitsky, T. Gloriozova, & V. Poroikov, 2015).

  • Novel Organic Light-Emitting Diodes (OLEDs) Materials : The use of isoquinoline derivatives in the development of organic light-emitting diodes (OLEDs) materials, particularly as 'metal-free' infrared emitters, has been explored. These materials demonstrate the versatility of isoquinoline compounds beyond therapeutic applications, highlighting their potential in the field of organic electronics and photonics (B. Squeo & M. Pasini, 2020).

  • Antioxidant Activity Analysis : Isoquinoline derivatives have been utilized in the development of analytical methods for determining antioxidant activity. Their involvement in studies related to antioxidant analysis underscores the chemical versatility and utility of isoquinoline compounds in various scientific investigations (I. Munteanu & C. Apetrei, 2021).

Safety and Hazards

The safety data sheet for 4-Bromoisoquinolin-3-ol indicates that it should be handled with care. Avoid contact with skin and eyes, and avoid inhalation of vapour or mist. Keep away from sources of ignition .

properties

IUPAC Name

4-bromo-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFWHUZLFZOBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611586
Record name 4-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoquinolin-3-ol

CAS RN

36963-50-5
Record name 4-Bromo-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36963-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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